molecular formula C12H16O4 B042828 Propyl 4-hydroxy-3-methoxyphenylacetate CAS No. 52744-26-0

Propyl 4-hydroxy-3-methoxyphenylacetate

Cat. No. B042828
CAS RN: 52744-26-0
M. Wt: 224.25 g/mol
InChI Key: SYEBQVUZYCJAEQ-UHFFFAOYSA-N
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Description

Propyl 4-hydroxy-3-methoxyphenylacetate is a chemical compound with the molecular formula C12H16O4 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Propyl 4-hydroxy-3-methoxyphenylacetate can be analyzed using various techniques . The compound has a molecular weight of 224.25 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propyl 4-hydroxy-3-methoxyphenylacetate include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like Propyl 4-hydroxy-3-methoxyphenylacetate, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

properties

CAS RN

52744-26-0

Product Name

Propyl 4-hydroxy-3-methoxyphenylacetate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

propyl 2-(4-hydroxy-3-methoxyphenyl)acetate

InChI

InChI=1S/C12H16O4/c1-3-6-16-12(14)8-9-4-5-10(13)11(7-9)15-2/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

SYEBQVUZYCJAEQ-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCOC(=O)CC1=CC(=C(C=C1)O)OC

Other CAS RN

52744-26-0

synonyms

4-Hydroxy-3-methoxybenzeneacetic Acid Propyl Ester;  (4-Hydroxy-3-methoxyphenyl)acetic Acid;  3-Methoxy-4-hydroxyphenylacetic Acid Propyl Ester; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-3-methoxyphenethyl alcohol (Sigma-Aldrich) was dissolved in anhydrous 1-propanol. To this solution ˜5 drops of concentrated sulphuric acid were added and the solution was heated at 100° C. for 3-5 hours in a pressure tube. When the reaction was complete, the 1-propanol was removed under reduced pressure, the resulting oil was diluted with ethyl acetate and washed with saturated sodium bicarbonate solution, distilled water, and then brine. The solution was dried over magnesium sulfate and filtered and the solvent was removed under reduced pressure, giving 15-A as a red oil in almost quantitative yield.
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